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Compound of Interest

Compound Name: Vanillylamine

Cat. No.: B075263 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for pure

vanillylamine, an important biogenic amine and a key intermediate in the biosynthesis of

capsaicinoids. The following sections detail the nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) data, along with detailed experimental protocols for

acquiring such spectra. This information is crucial for the identification, characterization, and

quality control of vanillylamine in research and drug development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic

compounds. For vanillylamine (C₈H₁₁NO₂), both ¹H and ¹³C NMR are essential for confirming

its identity and purity.

¹H NMR Data
The proton NMR spectrum of vanillylamine exhibits characteristic signals corresponding to the

aromatic protons, the methylene protons, the methoxy group protons, and the amine protons.

The chemical shifts are influenced by the solvent used and the concentration of the sample.

Table 1: ¹H NMR Spectroscopic Data for Vanillylamine

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b075263?utm_src=pdf-interest
https://www.benchchem.com/product/b075263?utm_src=pdf-body
https://www.benchchem.com/product/b075263?utm_src=pdf-body
https://www.benchchem.com/product/b075263?utm_src=pdf-body
https://www.benchchem.com/product/b075263?utm_src=pdf-body
https://www.benchchem.com/product/b075263?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b075263?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protons
Chemical Shift (δ)
ppm

Multiplicity Integration

Aromatic (H-2, H-5, H-

6)
6.7 - 7.0 Multiplet 3H

Methylene (-CH₂-NH₂) ~3.8 Singlet 2H

Methoxy (-OCH₃) ~3.9 Singlet 3H

Amine (-NH₂) Broad singlet 2H

Phenolic (-OH) Broad singlet 1H

Note: The chemical shifts of the amine (-NH₂) and phenolic (-OH) protons are variable and

depend on solvent, concentration, and temperature. These signals may also undergo

deuterium exchange upon addition of D₂O.

¹³C NMR Data
The ¹³C NMR spectrum provides information on the carbon framework of the vanillylamine
molecule.

Table 2: ¹³C NMR Spectroscopic Data for Vanillylamine

Carbon Atom Chemical Shift (δ) ppm

C-4 (C-OH) ~145

C-3 (C-OCH₃) ~148

C-1 (C-CH₂NH₂) ~130

C-5 ~115

C-2 ~112

C-6 ~121

-CH₂-NH₂ ~46

-OCH₃ ~56
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Experimental Protocol for NMR Spectroscopy
A general protocol for obtaining NMR spectra of an aromatic amine like vanillylamine is as

follows:

Sample Preparation: Dissolve approximately 5-10 mg of pure vanillylamine in a suitable

deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube. The

choice of solvent can affect the chemical shifts, particularly for labile protons.

Instrument Setup: The NMR spectra should be acquired on a spectrometer operating at a

field strength of 300 MHz or higher for better resolution.

¹H NMR Acquisition:

Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve

a good signal-to-noise ratio.

Typical spectral width: 0-12 ppm.

A relaxation delay of 1-2 seconds is generally sufficient.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

Typical spectral width: 0-200 ppm.

A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are usually

required due to the lower natural abundance of ¹³C and its longer relaxation times.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform, phase correction, and baseline correction. The chemical shifts should be

referenced to an internal standard, such as tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the

absorption of infrared radiation. The IR spectrum of vanillylamine will show characteristic
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absorption bands for its phenolic, amine, ether, and aromatic functionalities.

Table 3: IR Spectroscopic Data for Vanillylamine

Functional Group Wavenumber (cm⁻¹) Intensity

O-H stretch (phenolic) 3300-3400 (broad) Strong

N-H stretch (primary amine) 3300-3500 (two bands) Medium

C-H stretch (aromatic) 3000-3100 Medium

C-H stretch (aliphatic) 2850-2950 Medium

C=C stretch (aromatic) 1500-1600 Medium-Strong

C-N stretch (aromatic amine) 1250-1335 Medium-Strong

C-O stretch (aryl ether) 1200-1275 (asymmetric) Strong

C-O stretch (aryl ether) 1020-1075 (symmetric) Strong

N-H bend (primary amine) 1590-1650 Medium

O-H bend (phenolic) 1330-1440 Medium

Experimental Protocol for FTIR Spectroscopy (Solid
Sample)
For a solid sample like vanillylamine, the following Attenuated Total Reflectance (ATR) or KBr

pellet method can be used:

ATR Method:

Ensure the ATR crystal is clean.

Place a small amount of the solid vanillylamine sample onto the crystal.

Apply pressure using the anvil to ensure good contact between the sample and the

crystal.
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Record the spectrum, typically in the range of 4000-400 cm⁻¹.

KBr Pellet Method:

Grind a small amount of vanillylamine (1-2 mg) with approximately 100-200 mg of dry

potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous

powder is obtained.

Place the powder into a pellet press and apply pressure to form a transparent or

translucent pellet.

Place the pellet in the sample holder of the FTIR spectrometer and record the spectrum.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound, which aids in its identification and structural elucidation. Electron Impact (EI) is

a common ionization technique for relatively small, volatile molecules like vanillylamine.

Table 4: Mass Spectrometry Data for Vanillylamine (Electron Impact)

m/z Interpretation Relative Intensity

153 Molecular ion [M]⁺ High

152 [M-H]⁺ High

138 [M-CH₃]⁺ Medium

137 [M-NH₂]⁺ or [M-CH₄]⁺ High

136 [M-NH₃]⁺ High

122 [M-CH₂NH₂]⁺ Medium

108 [M-CH₂NH₂ - CH₂]⁺ Low

77 [C₆H₅]⁺ Medium

Note: The fragmentation pattern can provide valuable structural information. The base peak is

often at m/z 137 or 152.
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Experimental Protocol for Electron Impact Mass
Spectrometry (EI-MS)

Sample Introduction: Introduce a small amount of the pure vanillylamine sample into the

mass spectrometer, typically via a direct insertion probe or after separation by gas

chromatography (GC-MS).

Ionization: In the ion source, the sample is bombarded with a beam of high-energy electrons

(typically 70 eV). This causes the molecule to lose an electron, forming a molecular ion (M⁺),

which can then undergo fragmentation.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: The separated ions are detected, and a mass spectrum is generated, which plots

the relative abundance of each ion as a function of its m/z value.

Workflow Visualization
The general workflow for obtaining and analyzing spectroscopic data for a pure compound like

vanillylamine can be visualized as follows:
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Caption: Workflow for Spectroscopic Analysis of Vanillylamine.

Conclusion
The spectroscopic data presented in this guide, including ¹H NMR, ¹³C NMR, IR, and MS,

provide a robust analytical profile for pure vanillylamine. The detailed experimental protocols

offer a foundation for researchers to obtain high-quality, reproducible data for the identification,

characterization, and quality assessment of this important compound in various scientific and

industrial applications.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b075263?utm_src=pdf-body-img
https://www.benchchem.com/product/b075263?utm_src=pdf-body
https://www.benchchem.com/product/b075263?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b075263?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [Spectroscopic Profile of Vanillylamine: An In-depth
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b075263#spectroscopic-data-of-pure-vanillylamine-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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